molecular formula C6H8ClN3 B1418818 6-Chloro-2-Ethylpyrimidin-4-Amine CAS No. 98134-36-2

6-Chloro-2-Ethylpyrimidin-4-Amine

Cat. No. B1418818
CAS RN: 98134-36-2
M. Wt: 157.6 g/mol
InChI Key: UNSVPHMKJQIBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-Ethylpyrimidin-4-Amine is a chemical compound with the molecular formula C6H8ClN3. It has a molecular weight of 157.60 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-Ethylpyrimidin-4-Amine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound also contains a chlorine atom and an ethyl group .


Physical And Chemical Properties Analysis

6-Chloro-2-Ethylpyrimidin-4-Amine should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Its boiling point is not specified .

Scientific Research Applications

Synthesis and Structural Analysis

6-Chloro-2-ethylpyrimidin-4-amine serves as a versatile intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines, showcasing its role in creating cyclic acetals and further aminated products. The structural and conformational properties of these compounds have been elucidated using NMR, IR spectroscopy, and X-ray diffraction, highlighting the compound's utility in forming structurally diverse molecules with potential biological applications (Mishnev et al., 1979).

Molecular Docking and Quantum Calculations

Further research involves detailed computational analysis, such as DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR to study molecules derived from 6-Chloro-2-ethylpyrimidin-4-amine. These studies aim to understand the molecular structure, electronic properties, and potential biological activities of these compounds, exemplified by their application in hypertension treatment as I1 imidazoline receptor agonists (Aayisha et al., 2019).

Crystal Structure Determination

The crystal and molecular structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been determined, confirming computationally predicted restricted rotations and showcasing the compound's role in the development of materials with precise structural requirements. This research aids in understanding the molecular conformation and interaction potential, which is crucial for designing molecules with specific biological or physical properties (Odell et al., 2007).

Solid-Phase Synthesis Applications

6-Chloro-2-ethylpyrimidin-4-amine also finds applications in solid-phase synthesis techniques, facilitating the efficient and simple production of diamino- and triaminopyrimidines. This showcases its utility in creating a broad range of compounds for further pharmaceutical and biological research, demonstrating the flexibility of this chemical in synthetic chemistry applications (Wéber et al., 2006).

Antibacterial and Anti-inflammatory Research

Research into derivatives of 6-Chloro-2-ethylpyrimidin-4-amine has led to the synthesis of compounds with notable analgesic and anti-inflammatory properties, indicating the potential for developing new therapeutic agents. This underscores the compound's significance in medicinal chemistry, where its modifications can lead to pharmacologically active agents with lower ulcer indices compared to standard drugs (Chhabria et al., 2007).

properties

IUPAC Name

6-chloro-2-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSVPHMKJQIBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671920
Record name 6-Chloro-2-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-Ethylpyrimidin-4-Amine

CAS RN

98134-36-2
Record name 6-Chloro-2-ethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98134-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-Ethylpyrimidin-4-Amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-Ethylpyrimidin-4-Amine
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-Ethylpyrimidin-4-Amine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-Ethylpyrimidin-4-Amine
Reactant of Route 5
6-Chloro-2-Ethylpyrimidin-4-Amine
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-Ethylpyrimidin-4-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.